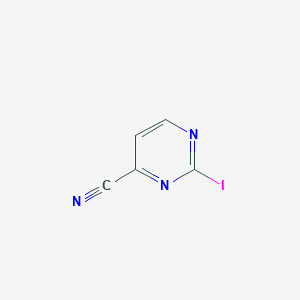
2-Iodopyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. It is characterized by the presence of an iodine atom and a nitrile group attached to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-pyrimidinecarbonitrile typically involves the iodination of 4-pyrimidinecarbonitrile. One common method is the reaction of 4-pyrimidinecarbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Iodo-4-pyrimidinecarbonitrile may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions can be optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinecarbonitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions with enzymes and receptors, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Pyrimidinecarbonitrile: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Iodo-4-pyrimidinecarbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the pyrimidine ring, which enhances its reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C5H2IN3 |
|---|---|
Molekulargewicht |
230.99 g/mol |
IUPAC-Name |
2-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
InChI-Schlüssel |
KHQXHUYAAGNSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















